molecular formula C19H28N2O3 B2386292 Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate CAS No. 2418673-89-7

Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate

Cat. No. B2386292
CAS RN: 2418673-89-7
M. Wt: 332.444
InChI Key: PQQFNUBEWUAYKK-UHFFFAOYSA-N
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Description

The compound “Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate” is a complex organic molecule. It contains a tert-butyl carbamate group, a phenyl ring, a methoxy group, and a cyclobutylaziridin-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The aziridine ring, a three-membered ring containing a nitrogen atom, is a strained ring, which could have implications for the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aziridine ring, the methoxy group, and the carbamate group. Each of these functional groups can undergo specific types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate and methoxy groups could affect the compound’s solubility .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The compound’s biological activity would likely depend on how it interacts with biological macromolecules .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. For example, if it shows promising biological activity, future research could focus on optimizing its structure to improve its potency or selectivity .

properties

IUPAC Name

tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)20-11-14-7-9-17(10-8-14)23-13-16-12-21(16)15-5-4-6-15/h7-10,15-16H,4-6,11-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQFNUBEWUAYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2CN2C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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